molecular formula C9H14O3 B171776 tert-Butyl 3-oxocyclobutanecarboxylate CAS No. 145549-76-4

tert-Butyl 3-oxocyclobutanecarboxylate

Cat. No. B171776
M. Wt: 170.21 g/mol
InChI Key: JINYZTGTQXDUQR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-oxocyclobutanecarboxylate is a chemical compound with the molecular formula C9H14O3 . It is a part of the Thermo Scientific Chemicals product portfolio .


Synthesis Analysis

The synthesis of tert-Butyl 3-oxocyclobutanecarboxylate involves the use of commercially available 3-oxocyclobutanecarboxylic acid, anhydrous DCM, DCC, and 2 methylpropan-2-ol . The mixture is stirred at room temperature overnight, then quenched with aqueous H2O, extracted with DCM, and the organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxocyclobutanecarboxylate consists of a cyclobutane ring with a carbonyl group (C=O) and a carboxylate ester group (CO2R) attached . The InChI key for this compound is JINYZTGTQXDUQR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Application in Material Sciences

  • Continuous Photo Flow Synthesis : tert-Butyl 3-oxocyclobutanecarboxylate has been used in continuous photo flow synthesis for the scale-up production of biologically active compounds, especially those containing deuterium-labeled cyclobutane ring systems. This method was optimized for excellent deuterium content and has applications in nonclinical and clinical pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Synthesis of Bifunctional Compounds : It's also used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound. This compound provides an entry point for novel compounds that complement piperidine ring systems, enhancing the chemical diversity in material sciences (Meyers et al., 2009).

Chemical Synthesis and Mechanisms

  • Synthesis of Cyclic Amino Acid Esters : The compound has been synthesized as a cyclic amino acid ester and characterized using spectroscopic methods. It shows a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

  • Use in Curtius Rearrangement : It has been converted into N-Boc-protected urea derivatives, which are key intermediates in the preparation of agonists of metabotropic glutamate receptor 5. This showcases its versatility in organic synthesis (Sun et al., 2014).

  • Photocyclodimerization Reactions : The compound has been studied for photocyclodimerization reactions, providing insights into the structural and configurational aspects of photocyclodimers (Kopf, Wrobel, & Margaretha, 1998).

Novel Syntheses and Pharmacokinetics

  • In Fluorous Synthesis : Fluorinated analogues of tert-butyl alcohol, derived from tert-butyl 3-oxocyclobutanecarboxylate, have been used as novel protecting groups in fluorous synthesis. These compounds efficiently protect and immobilize nonpolar carboxylic acids (Pardo et al., 2001).

  • Lanthanide-Catalyzed Transamidation : It's also used in the synthesis involving lanthanide-catalyzed transamidation, demonstrating its utility in complex organic syntheses (Çalimsiz & Lipton, 2005).

  • Synthesis of Piperidine Derivatives : It has been employed in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, expanding the scope of synthetic methodologies (Moskalenko & Boev, 2014).

Safety And Hazards

Tert-Butyl 3-oxocyclobutanecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

tert-butyl 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYZTGTQXDUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437438
Record name tert-Butyl 3-oxocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxocyclobutanecarboxylate

CAS RN

145549-76-4
Record name tert-Butyl 3-oxocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 2000-mL 4-necked round-bottom flask was placed a solution of 3-oxocyclobutane-1-carboxylic acid (114 g, 999.13 mmol, 1.00 equiv) in dichloromethane (400 mL), 2-methylpropan-2-ol (102 g, 1.38 mol, 1.37 equiv), N,N-dimethylpyridin-4-amine (67.2 g, 550.06 mmol, 0.55 equiv), followed by the addition of a solution of N—(N-cyclohexylcarboximidoyl)cyclohexanamine (226.6 g, 1.10 mol, 1.10 equiv) in dichloromethane (300 mL) dropwise with stirring at room temperature over 25 min. The resulting solution was stifled overnight at room temperature. The solids were filtered out and the filtrate was washed with 2×500 mL of HCl (1 M) and 1×500 mL of saturated aqueous NaHCO3, and concentrated under vacuum. The residue was diluted with 500 mL of hexane. The mixture was decolorized by 50 g of active carbon and stirring for 3 minutes. The solids were filtered out and the filtrate was concentrated under vacuum to afford 102 g (60%) of tert-butyl 3-oxocyclobutane-1-carboxylate as a light yellow liquid.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
226.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
… NaBH4 (27.6 g, 0.726 mol) was added in portions to a solution of tert-butyl 3-oxocyclobutanecarboxylate (14, 500 g, 2.94 mol) in MeOH (2.5 L) at 0 C. The reaction mixture was stirred at …
RP Lemieux, GB Schuster - The Journal of Organic Chemistry, 1993 - ACS Publications
A series of chiral (arylmethylene) cycloalkanes was synthesized in racemic and optically active form to examine their suitability for incorporation in a liquid crystal-based optical switch. …
Number of citations: 62 pubs.acs.org
O Rabal, JA Sánchez-Arias… - Journal of Medicinal …, 2016 - ACS Publications
Simultaneous inhibition of phosphodiesterase 5 (PDE5) and histone deacetylases (HDAC) has recently been validated as a potentially novel therapeutic approach for Alzheimer’s …
Number of citations: 76 pubs.acs.org

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